molecular formula C19H16NPS B14154401 N,1,1-Triphenylphosphanecarbothioamide CAS No. 739-61-7

N,1,1-Triphenylphosphanecarbothioamide

Cat. No.: B14154401
CAS No.: 739-61-7
M. Wt: 321.4 g/mol
InChI Key: LFSOYVGHUJONAP-UHFFFAOYSA-N
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Description

N,1,1-Triphenylphosphanecarbothioamide is a phosphorus-containing thioamide derivative characterized by a central carbothioamide group (-C(S)NH₂) bonded to a triphenylphosphane moiety.

Properties

CAS No.

739-61-7

Molecular Formula

C19H16NPS

Molecular Weight

321.4 g/mol

IUPAC Name

1-diphenylphosphanyl-N-phenylmethanethioamide

InChI

InChI=1S/C19H16NPS/c22-19(20-16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,20,22)

InChI Key

LFSOYVGHUJONAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Thiocarbonyl Reagents

The most widely reported method involves reacting diphenylphosphine (Ph₂PH) with thiocarbonyl donors such as carbon disulfide (CS₂) or thiophosgene (CSCl₂) in the presence of aniline (C₆H₅NH₂). The reaction proceeds via nucleophilic attack of the phosphine on the electrophilic thiocarbonyl carbon, followed by amine-assisted deprotonation (Equation 1):

$$
\text{Ph}2\text{PH} + \text{CS}2 + \text{C}6\text{H}5\text{NH}2 \rightarrow \text{Ph}2\text{P}(C=S)\text{NHPh} + \text{H}_2\text{S} \quad \text{[General Knowledge]}
$$

Reaction conditions typically involve anhydrous tetrahydrofuran (THF) or dichloromethane at 0–25°C under nitrogen. Yields range from 60–85%, depending on the stoichiometry of aniline, which acts as both a base and a nucleophile.

Thiation of Phosphinecarboxamides

An alternative route employs Lawesson’s reagent (LR) to convert N,1,1-triphenylphosphanecarboxamide to the corresponding thioamide. This method ensures regioselective thiation of the carbonyl group without affecting the phosphine moiety (Equation 2):

$$
\text{Ph}2\text{P}(C=O)\text{NHPh} + \text{LR} \rightarrow \text{Ph}2\text{P}(C=S)\text{NHPh} + \text{Byproducts} \quad \text{[General Knowledge]}
$$

Optimal results are achieved in refluxing toluene, with yields exceeding 90%. However, this method requires pre-synthesis of the carboxamide precursor, adding synthetic steps.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Modern industrial protocols utilize continuous flow reactors to enhance reaction control and scalability. Key parameters include:

Parameter Optimal Value Effect on Yield/Purity
Residence Time 30–60 minutes Maximizes conversion
Temperature 25–40°C Prevents thermal degradation
Aniline Equivalents 1.2–1.5 Ensures complete deprotonation

These systems reduce byproduct formation and enable real-time monitoring of reaction progress.

Purification Techniques

Post-synthesis purification is critical due to the presence of unreacted aniline and phosphine oxides. Industrial-scale processes employ:

  • High-Performance Liquid Chromatography (HPLC): Resolves thiocarbonyl and oxide impurities with >99% purity.
  • Recrystallization: Ethanol/water mixtures (3:1 v/v) yield crystalline product with 95–98% recovery.

Comparative Analysis of Methodologies

Yield and Efficiency

  • Nucleophilic Substitution: Moderate yields (60–85%), cost-effective reagents.
  • Thiation with LR: High yields (90+%), but higher reagent costs.

Chemical Reactions Analysis

Types of Reactions

Phenylamino(thiocarbonyl)diphenylphosphine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.

    Substitution: The phenylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

Phenylamino(thiocarbonyl)diphenylphosphine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism of action of phenylamino(thiocarbonyl)diphenylphosphine involves its interaction with molecular targets such as enzymes and receptors. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound can act as a ligand, coordinating with metal ions to form complexes that exhibit unique catalytic properties.

Comparison with Similar Compounds

Key Research Findings and Implications

  • Substituent Sensitivity : Halogenation (e.g., 4-Cl in A5) and hydrophobic groups (e.g., triphenylphosphane) enhance activity, likely by improving target binding or cell uptake .
  • Metal Coordination : Phosphane ligands in Au(I) compounds enhance cytotoxicity and protein binding, suggesting that this compound could act as a ligand for metal-based drugs .
  • Structural Trade-offs : While carbothioamides like A5 show high enzyme inhibition, phosphane-metal complexes offer broader anticancer mechanisms (e.g., TrxR/DHFR inhibition).

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